molecular formula C13H21N5O3S B4083987 Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate

Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate

Cat. No.: B4083987
M. Wt: 327.41 g/mol
InChI Key: PTKLFRUHPAZXDJ-UHFFFAOYSA-N
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Description

Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfanyl group linked to an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine-2-thiol with ethyl 3-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the oxobutanoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(dimethylamino)-1,3,5-triazine-2-thiol
  • Ethyl 3-oxobutanoate
  • 2,4,6-Tris(dimethylamino)-1,3,5-triazine

Uniqueness

Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate is unique due to the combination of its triazine ring with dimethylamino groups and the oxobutanoate ester. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-7-21-10(20)9(8(2)19)22-13-15-11(17(3)4)14-12(16-13)18(5)6/h9H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKLFRUHPAZXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
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Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
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Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
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Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
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Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate
Reactant of Route 6
Ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxobutanoate

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